(-)-Microperfuranone

Description

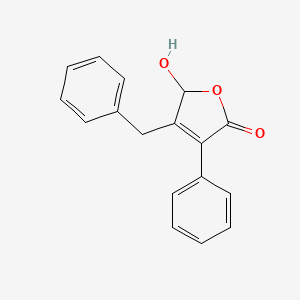

Structure

3D Structure

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-benzyl-2-hydroxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C17H14O3/c18-16-14(11-12-7-3-1-4-8-12)15(17(19)20-16)13-9-5-2-6-10-13/h1-10,16,18H,11H2 |

InChI Key |

MFURXTOJWOOSEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC2O)C3=CC=CC=C3 |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies

Discovery from Fungal Species

The initial discovery and subsequent isolations of (-)-Microperfuranone have been predominantly from fungal sources. core.ac.uknih.gov These fungi inhabit diverse environments, from terrestrial to marine ecosystems, showcasing the widespread distribution of the metabolic pathways responsible for producing this compound.

Anixiella micropertusa as a Producer Organism

This compound was first reported from the fungus Anixiella micropertusa. nih.gov Studies on this fungus led to the characterization of this compound. researchgate.net Research has shown that the induction of a nonribosomal peptide synthetase-like (NRPS-like) gene, designated as micA, is responsible for the enhanced production of microperfuranone. nih.govnih.gov

Emericella nidulans (formerly Aspergillus nidulans) as a Producer Organism

Emericella nidulans, the teleomorph of Aspergillus nidulans, is a well-documented producer of this compound. nih.govmdpi.comencyclopedia.pub This fungus is known for its ability to synthesize a wide array of secondary metabolites. mdpi.comencyclopedia.pub The compound has been isolated from various strains of E. nidulans, including marine-derived isolates. nih.gov Genetic studies have confirmed that the NRPS-like gene micA in Aspergillus nidulans is solely responsible for the biosynthesis of microperfuranone. nih.govnih.govsecondarymetabolites.orgnih.gov Heterologous expression of this gene in Aspergillus niger has been shown to induce the production of the compound. nih.govnih.gov

| Producer Organism | Compound | Reference |

| Anixiella micropertusa | This compound | nih.gov |

| Emericella nidulans (Aspergillus nidulans) | This compound | nih.govmdpi.comencyclopedia.pub |

Marine-Derived Fungi as Sources

The marine environment has proven to be a rich source of fungi that produce unique secondary metabolites, including this compound.

A marine-derived fungus, Aspergillus sp. ZZ1861, isolated from sea mud in the coastal area of Putuo, Zhoushan, China, has been identified as a producer of 5R-(+)-microperfuranone. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net Investigation of this strain also led to the isolation of 5R-(+)-9-hydroxymicroperfuranone. frontiersin.orgnih.govnih.gov

Thirteen new microperfuranones, named nigenolides A-H, along with four known analogues including a microperfuranone, were isolated from a deep-sea-derived Aspergillus niger strain 3A00562. nih.gov

Other Environmental Isolates (e.g., hot spring-derived soil)

The adaptability of fungi to extreme environments is further highlighted by the isolation of this compound from a fungus found in a hot spring. The fungus, Aspergillus nidulans BF0142, was isolated from soil collected at Hell Valley in Noboribetsu, Hokkaido, Japan. researchgate.netnih.gov Along with this compound, this strain also produced helvafuranone and 9-hydroxymicroperfuranone. researchgate.netresearchgate.netnih.gov

Spectroscopic Identification Approaches

The definitive identification and structural elucidation of this compound are accomplished through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. sioc-journal.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra have been recorded to identify the compound. The data has been collected in deuterated chloroform (B151607) (CDCl₃) and deuterated acetone (B3395972) (acetone-d₆) and found to be in good agreement with previously published values. nih.gov While the specific chemical shifts and coupling constants are detailed in dedicated spectroscopic studies, the analysis of these spectra allows for the complete assignment of all proton and carbon signals in the molecule. nih.govrsc.org

Table 1: Representative NMR Solvents for this compound Analysis

| Deuterated Solvent | Common Application |

|---|---|

| Chloroform-d (CDCl₃) | Standard solvent for nonpolar to moderately polar organic compounds. |

| Acetone-d₆ | Useful for dissolving a wide range of organic compounds. |

This table is generated based on information from the text. nih.gov

Mass spectrometry is critical for determining the molecular weight and elemental formula of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to establish its molecular formula as C₁₇H₁₄O₃. nih.gov In one analysis, the compound showed a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 267.1022, which corresponds to the calculated value of 267.1021 for the formula C₁₇H₁₅O₃. nih.gov This high-resolution data provides unambiguous confirmation of the compound's elemental composition.

The absolute configuration of the stereocenter in microperfuranone is determined using Electronic Circular Dichroism (ECD) spectroscopy. Since this compound is a chiral molecule, it interacts differently with left and right circularly polarized light, producing a unique ECD spectrum. The absolute configuration of the related 5R-(+)-microperfuranone was established by comparing its experimental ECD spectrum with spectra generated through theoretical calculations (TDDFT-ECD). nih.govacoreconsumiveis.com.br This comparison allows for the unambiguous assignment of the 'R' or 'S' configuration at the chiral center. nih.govunideb.hu This method is a powerful tool for assigning the stereochemistry of enantiomers when crystals suitable for X-ray crystallography are not available. nih.gov

Biosynthetic Pathway Elucidation

General Polyketide Biosynthesis Framework

The biosynthesis of (-)-Microperfuranone is accomplished not through a classic polyketide synthase (PKS) pathway, but rather by a Nonribosomal Peptide Synthetase-like (NRPS-like) enzyme. nih.govosti.gov While polyketides are typically assembled by PKSs through the sequential condensation of acyl-CoA units, this compound's carbon skeleton is formed by the dimerization of two α-keto acid molecules. nih.govontosight.aimdpi.com This places its biogenesis in a distinct category, highlighting the diverse catalytic strategies employed by fungi to produce secondary metabolites. nih.gov The pathway is initiated with precursors derived from primary metabolism, specifically the aromatic α-keto acid, phenylpyruvic acid. nih.govsecondarymetabolites.org

Identification of Key Biosynthetic Enzymes

Genetic and biochemical studies have been instrumental in identifying the enzymatic components of the this compound pathway. A specific gene cluster, designated as the mic cluster in A. nidulans, houses the essential enzymes for its production. biorxiv.orgfrontiersin.org

Table 1: Key Enzymes in the this compound Biosynthetic Gene Cluster

| Gene | Enzyme Name | Type | Proposed Function | Source Organism |

|---|---|---|---|---|

| micA (AN3396) | Microperfuranone Synthase | NRPS-like | Catalyzes the dimerization of phenylpyruvic acid to form the microperfuranone core structure. | Aspergillus nidulans |

| micB / micC (ANIA_03394) | Cytochrome P450 Monooxygenase | Cytochrome P450 | Catalyzes the oxidation of a microperfuranone intermediate to form dehydromicroperfuranone. | Aspergillus nidulans |

Despite the classification of this compound as a polyketide in some contexts, a canonical Polyketide Synthase (PKS) is not responsible for the formation of its carbon backbone. nih.gov Extensive genome mining of Aspergillus nidulans has identified numerous PKS genes. nih.govresearchgate.net However, targeted gene expression experiments, such as replacing native promoters with an inducible promoter, demonstrated that the activation of a single NRPS-like gene, micA, is solely sufficient for the production of this compound. nih.govnih.gov This definitively excludes a direct role for PKS enzymes in the assembly of the core structure.

The mic gene cluster contains a gene predicted to encode a cytochrome P450 monooxygenase (variously referred to as MicB or MicC). secondarymetabolites.orgbiorxiv.orgu-tokyo.ac.jp These enzymes are common in secondary metabolite pathways, where they catalyze diverse oxidative reactions. ontosight.ainih.govbiomolther.org Experiments involving the CRISPR-mediated activation of the entire mic gene cluster resulted in the production of not only this compound but also a new related compound identified as dehydromicroperfuranone. biorxiv.orgfrontiersin.org The co-expression of micA and micB confirmed that MicB is a cytochrome P450 monooxygenase responsible for this oxidative transformation. biorxiv.org

The primary synthase for this compound, MicA, is a non-reducing NRPS-like enzyme, meaning it lacks an integrated reductase (R) domain for the reduction of the carboxylate substrate. nih.govnih.gov While fungal genomes contain a large number of genes encoding reductases that play various roles in secondary metabolism, a distinct, separate reductase enzyme directly involved in the primary biosynthetic pathway to form this compound has not been prominently characterized. nih.govasm.org The biosynthesis proceeds without a reductive step on the core scaffold, distinguishing it from pathways involving adenylate-forming reductases that generate aldehydes from carboxylic acids. researchgate.net

The central enzyme in the biosynthesis of this compound is MicA (AN3396 in A. nidulans). nih.gov It belongs to a class of NRPS-like enzymes that are missing the canonical condensation (C) domain required for peptide bond formation. nih.govresearchgate.net The domain architecture of MicA is typically represented as A-T-TE, comprising:

An adenylation (A) domain: Responsible for substrate recognition and activation via adenylation at the expense of ATP.

A thiolation (T) domain (or peptidyl carrier protein): Covalently tethers the activated substrate via a phosphopantetheine arm.

A thioesterase (TE) domain: Catalyzes the release of the final product from the enzyme.

Heterologous expression of the micA gene alone in Aspergillus niger, a host that does not naturally produce the compound, was sufficient to induce microperfuranone production. nih.govnih.gov This confirms that MicA is the sole enzyme required for assembling the core structure from two units of phenylpyruvic acid. nih.govnih.gov

Proposed Biosynthetic Intermediates and Reaction Mechanisms

Based on genetic analysis and the known functions of NRPS-like enzyme domains, a plausible biosynthetic mechanism for this compound has been proposed. nih.gov The pathway begins with the precursor phenylpyruvic acid, which is dimerized by MicA in a series of controlled steps.

The proposed reaction sequence is as follows:

Activation and Loading: The adenylation (A) domain of MicA selects and activates the first molecule of phenylpyruvic acid (PPA) to form an enzyme-bound AMP-phenylpyruvic acid intermediate. nih.gov This activated acid is then transferred to the thiolation (T) domain. nih.gov

Transfer: The first PPA unit is subsequently transferred to the thioesterase (TE) domain. nih.gov

Second Unit Loading: A second molecule of PPA is activated by the A domain and loaded onto the now-vacant T domain. nih.gov

Carbon-Carbon Bond Formation: An aldol-type condensation occurs between the α-carbon of the T-domain-bound PPA and the keto group of the TE-domain-bound PPA. nih.gov

Cyclization and Release: Subsequent intramolecular C-O bond formation creates the characteristic furanone ring, and the TE domain catalyzes the release of the final product, this compound. nih.govresearchgate.net

Table 2: Compounds in the this compound Pathway

| Compound Name | Role in Pathway |

|---|---|

| Phenylpyruvic acid | Primary precursor molecule |

| AMP-phenylpyruvic acid | Activated intermediate (enzyme-bound) |

| This compound | Final product of the MicA-catalyzed reaction |

| Dehydromicroperfuranone | Oxidized derivative produced by the action of MicB/MicC |

Acyl-Carrier Protein (ACP) Complexes

Acyl-carrier proteins (ACPs) are essential components in the biosynthesis of fatty acids and polyketides, acting as a shuttle for the growing acyl chain between the active sites of the synthase enzymes. frontiersin.org In the context of this compound, the biosynthetic pathway is thought to involve acyl-ACP complexes as intermediates. ontosight.ai These complexes are central to the assembly line-like process, where ACPs, activated by the attachment of a 4'-phosphopantetheine (B1211885) arm, carry the malonyl-based building blocks and the elongating polyketide chain to different catalytic domains for chemical modifications. nih.gov

Polyketide Derivatives and Cyclization Steps

The biosynthesis of this compound is initiated by the NRPS-like enzyme, MicA, which utilizes two molecules of phenylpyruvic acid. secondarymetabolites.orgbiorxiv.org The process involves the formation of polyketide derivatives as the carbon chain is assembled. ontosight.ai A key step in the formation of many polyketides is the cyclization of the linear polyketide chain, which is often directed by specific domains within the polyketide synthase (PKS) or by separate cyclase enzymes. core.ac.ukutexas.edu In the case of this compound, after the condensation of the two phenylpyruvic acid units, a series of cyclization and modification steps occur. nih.gov

Furan (B31954) Ring Formation Processes

A defining feature of this compound is its furan ring. The formation of this heterocyclic ring is a critical step in the biosynthetic pathway. One proposed mechanism involves a sulfur-assisted furan ring formation. nih.gov Following this, a thioesterase (TE) domain-mediated hydrolysis, decarboxylation, and keto-enol tautomerization would generate the furanone structure while it is still attached to the T domain of the MicA enzyme. nih.gov The final release of this compound is then catalyzed by the TE domain. nih.gov In broader chemical contexts, furan rings can be formed through various reactions, including the cyclization of alkynyl epoxides catalyzed by metals like gold, or through the rearrangement of chemical bonds within a molecule to form the five-membered ring structure. researchgate.netmaxapress.com The oxidation of furan rings can also lead to the formation of other compounds. researchgate.net

Genetic Basis of Biosynthesis

The production of this compound is directly linked to a specific set of genes organized in a biosynthetic gene cluster.

Identification of Biosynthetic Gene Clusters (BGCs)

Fungal genomes are known to harbor numerous BGCs, which are responsible for the production of a vast array of secondary metabolites. frontiersin.orgmdpi.com Many of these clusters are "silent" under standard laboratory conditions, meaning the compounds they encode are not produced. frontiersin.orgbiorxiv.org The BGC responsible for this compound biosynthesis has been identified in the fungus Aspergillus nidulans. secondarymetabolites.orgbiorxiv.org The identification of such clusters is the first crucial step in understanding and potentially harnessing the production of novel natural products. mdpi.com

Characterization of the micA Gene and Associated Loci

The central gene in the this compound BGC is micA (AN3396). nih.govbiorxiv.org This gene encodes a nonribosomal peptide synthetase-like (NRPS-like) enzyme that is solely responsible for the biosynthesis of this compound. nih.govnih.gov Overexpression of the micA gene, for instance by replacing its native promoter with an inducible one, leads to enhanced production of the compound. nih.gov Furthermore, heterologous expression of micA in a host organism that does not naturally produce this compound, such as Aspergillus niger, has confirmed that this single gene is sufficient for its biosynthesis. nih.gov The activation of the micA gene using CRISPR-based technologies has also been successfully demonstrated to increase the production of this compound. biorxiv.orgmdpi.com The micA gene is located within a locus that includes other genes, such as ANIA_03395 and ANIA_03394, which are annotated as a conserved hypothetical protein and a putative cytochrome P450, respectively. secondarymetabolites.org

Genomic Context and Comparative Genomics of Biosynthetic Genes

The micA gene is part of the MIBiG accession BGC0001668 in Aspergillus nidulans FGSC A4. secondarymetabolites.org This BGC is located on the chromosome from nucleotide 790,405 to 797,948. secondarymetabolites.org Comparative genomics and the analysis of gene clusters across different fungal species can provide insights into the evolution of biosynthetic pathways. unideb.hu The A. nidulans genome contains a significant number of NRPS and NRPS-like genes, but prior to the characterization of micA, the product of only one other NRPS-like gene, tdiA (involved in terrequinone A biosynthesis), was known. nih.govresearchgate.net The systematic activation of these cryptic gene clusters, as was done for micA, represents a powerful strategy for discovering new natural products. nih.gov

Compound Names

| Compound Name |

| This compound |

| Dehydromicroperfuranone |

| Phenylpyruvic acid |

| Terrequinone A |

Biosynthetic Gene Cluster Details

| MIBiG Accession | Organism | Locus | Size |

| BGC0001668 | Aspergillus nidulans FGSC A4 | BN001306.1: 790405-797948 | 7,544 nt |

Genes in the micA Locus

| Gene Identifier | Position | Putative Product |

| ANIA_03396 | 790461 - 793404 (-) | NRPS-like enzyme (MicA) |

| ANIA_03395 | 794405 - 795817 (-) | Conserved hypothetical protein |

| ANIA_03394 | 796251 - 797948 (+) | Putative cytochrome P450 |

Genetic and Regulatory Control of Microperfuranone Production

Transcriptional Regulation Mechanisms

Transcriptional regulation is the primary control point for the production of (-)-Microperfuranone. wikipedia.orgnih.gov This process dictates whether the genetic information encoded in the DNA of the biosynthetic gene cluster is converted into RNA, the first step in producing the necessary enzymes for synthesis. wikipedia.org The core of this regulation involves controlling the access and activity of RNA polymerase, the enzyme that carries out transcription. youtube.com

The genes within the BGC for this compound are often located in tightly packed regions of the chromosome known as heterochromatin, which renders them transcriptionally silent under standard conditions. doi.orgmdpi.com Activation requires remodeling this chromatin into a more accessible state called euchromatin. doi.org This can be influenced by various factors, including transcription factors, co-activators, and chromatin-modifying enzymes. nih.gov

A key gene in the biosynthesis of this compound is micA (AN3396), which encodes a nonribosomal peptide synthetase-like (NRPS-like) enzyme. researchgate.netbiorxiv.org The regulation of this specific gene's transcription is a critical bottleneck. Modern genetic tools have been employed to overcome this. For instance, the CRISPR-mediated transcriptional activation (CRISPRa) system has been successfully used to target the regulatory promoter region of the micA gene. biorxiv.orgfrontiersin.org This technique uses a nuclease-deactivated Cas protein (dCas) fused to a transcriptional activation domain to specifically bind to the gene's promoter and initiate transcription, leading to increased production of this compound. mdpi.combiorxiv.org

Furthermore, studies have identified specific transcription factors that influence the microperfuranone gene cluster. The Myb-like transcription factor BasR, when overexpressed, has been shown to upregulate the transcription of the microperfuranone cluster, indicating its role as a positive regulator. elifesciences.org

Impact of Culture Conditions on Biosynthesis Gene Expression

The expression of fungal secondary metabolite gene clusters is often highly sensitive to environmental cues, and altering cultivation parameters is a common strategy to induce their expression. doi.orgnih.gov This approach, known as "One Strain Many Compounds" (OSMAC), involves systematically changing factors like growth media, temperature, or pH to trigger the production of novel metabolites. nih.gov

However, in the case of this compound, this strategy has proven to be less effective. Initial attempts to elicit its production from Aspergillus nidulans by varying culture conditions were unsuccessful. biorxiv.org The biosynthetic gene cluster for this compound remained "cryptic" or silent, highlighting that simple environmental manipulation is not always sufficient to overcome the tight regulatory control imposed on some BGCs. researchgate.netbiorxiv.org This necessitated the use of more direct genetic intervention, such as promoter replacement, to activate the silent micA gene and enable biosynthesis. researchgate.netbiorxiv.org

Regulatory Genes and Factors

The expression of the this compound BGC is controlled by a network of regulatory genes and the protein factors they encode. These regulators can act as either activators or repressors of transcription.

A significant family of fungal-specific transcription factors that govern secondary metabolism is the Velvet family, which includes proteins like VosA, VelB, and VeA. nih.govmdpi.com These proteins can form various complexes that regulate a wide range of cellular processes. nih.govmdpi.com

Research in Aspergillus nidulans has demonstrated that the Velvet regulator VosA acts as a negative regulator for the biosynthesis of this compound. nih.govnih.govresearchgate.net RNA-sequencing analysis has shown that deleting the vosA gene leads to a significant upregulation in the expression of gene clusters responsible for producing several secondary metabolites, including microperfuranone. nih.govnih.gov The proposed mechanism suggests that in the absence of VosA, other Velvet proteins like VelB are free to form the VelB-VeA-LaeA complex, a key activator of secondary metabolism. nih.gov Therefore, VosA plays a crucial role in suppressing microperfuranone production during specific developmental stages, such as the maturation of sexual spores (ascospores). nih.gov

Another identified regulator is the Myb-like transcription factor BasR. elifesciences.org In contrast to VosA, BasR appears to be a positive regulator, as its overexpression leads to increased transcription of the microperfuranone gene cluster. elifesciences.org

Table 1: Key Transcriptional Regulators of this compound Biosynthesis

| Regulator | Organism | Type of Regulation | Effect on this compound Production |

| VosA | Aspergillus nidulans | Negative (Repressor) | Deletion of vosA gene upregulates biosynthesis. nih.govnih.gov |

| BasR | Aspergillus nidulans | Positive (Activator) | Overexpression of basR gene upregulates biosynthesis. elifesciences.org |

Given that many BGCs are silenced by repressor proteins, a powerful strategy for discovering new metabolites is to identify and remove these negative regulators. nih.gov Genetic screens have been developed specifically for this purpose in fungi like Aspergillus nidulans. nih.govresearchgate.net

One such screen was designed to find mutations that would upregulate the transcription of a silent non-ribosomal peptide synthetase (NRPS) gene. nih.gov This work led to the discovery of a previously uncharacterized master regulator, which was named McrA (multicluster regulator A). nih.govresearchgate.net McrA was identified as a potent negative regulator, or repressor, of secondary metabolism. nih.gov Deleting the mcrA gene was shown to stimulate the production of at least ten different secondary metabolites and upregulate the transcription of hundreds of genes, many of which are involved in secondary metabolism. nih.gov Overexpression of mcrA, conversely, suppresses secondary metabolite production. nih.gov While this compound was not explicitly named as one of the primary compounds affected in the initial study, the global nature of McrA's repressive function makes it a key example of the negative regulatory mechanisms that can keep the microperfuranone cluster silent. nih.govresearchgate.net

Mechanisms of Cryptic Gene Cluster Activation

The fact that the this compound BGC is silent under many laboratory conditions has driven the development of several strategies to awaken these cryptic clusters. nih.govnih.gov These mechanisms bypass the native regulatory controls to force the expression of the biosynthetic genes.

Key activation strategies include:

Promoter Insertion/Replacement: This genetic engineering technique involves replacing the gene's natural, inactive promoter with a strong, inducible promoter. mdpi.com For this compound, the native promoter of the micA gene was replaced with the inducible alcohol dehydrogenase (alcA) promoter. researchgate.net This allowed researchers to turn on the expression of micA by changing the carbon source in the growth medium, leading to the successful production of the compound. researchgate.net

Epigenetic Modification: BGCs are often silenced through the modification of chromatin. doi.org By using chemical inhibitors of enzymes like histone deacetylases (HDACs), it is possible to remodel the chromatin into a transcriptionally active state, thereby activating gene expression. mdpi.comnih.gov

Manipulation of Regulatory Genes: As detailed in section 4.3, the targeted deletion of negative regulators (e.g., vosA, mcrA) or the overexpression of positive regulators (e.g., basR) can effectively switch on the expression of the microperfuranone gene cluster. elifesciences.orgnih.govnih.gov

CRISPR-mediated Activation (CRISPRa): This cutting-edge technique provides a highly specific way to activate genes. A dCas protein is guided by an RNA molecule to the promoter of a target gene, such as micA. mdpi.comresearchgate.net The dCas protein is fused to a powerful transcriptional activator domain, which then recruits the cellular machinery needed to start transcription. biorxiv.orgfrontiersin.org This approach not only increased the production of this compound but also led to the discovery of a related new compound, dehydromicroperfuranone, by activating multiple genes in the cluster simultaneously. mdpi.comfrontiersin.orgresearchgate.net

Table 2: Methods for Activating the Cryptic this compound Gene Cluster

| Activation Mechanism | Description | Application to this compound |

| Promoter Replacement | The native gene promoter is replaced with a strong, inducible promoter. | The micA gene promoter was replaced with the inducible alcA promoter, enabling production. researchgate.net |

| Regulatory Gene Deletion | A gene encoding a repressor protein is removed from the genome. | Deletion of the negative regulator vosA resulted in upregulation of the gene cluster. nih.govnih.gov |

| CRISPR Activation (CRISPRa) | A dCas-activator fusion protein is targeted to the gene's promoter to initiate transcription. | CRISPRa targeting of the micA gene increased production and led to the discovery of dehydromicroperfuranone. mdpi.combiorxiv.orgfrontiersin.org |

Metabolic Studies of Microperfuranone

In Vivo Metabolic Fate Investigations

Currently, detailed in vivo metabolic fate investigations for (-)-Microperfuranone, such as absorption, distribution, and excretion studies in animal models, are not extensively documented in publicly available literature. The existing research on its metabolism has been conducted primarily within the context of the producing microorganisms, such as the filamentous fungus Aspergillus nidulans. nih.govencyclopedia.pub

Within this fungal "in vivo" environment, this compound is subject to metabolic regulation and transformation directed by specific biosynthetic gene clusters (BGCs). nih.govnih.gov For instance, genetic manipulation of these clusters in A. nidulans has revealed that the organism can further process the compound after its initial synthesis. frontiersin.orgmdpi.com The regulation of these metabolic activities is complex, with certain genetic factors leading to either the upregulation or downregulation of secondary metabolite production, including that of this compound and its derivatives. mdpi.comresearchgate.net

Enzymatic Transformations and Breakdown Pathways

The breakdown of this compound is understood to proceed via enzymatic transformations, predominantly through oxidative pathways. ontosight.ai These transformations are closely linked to the biosynthetic machinery of the fungus. Genetic studies have shown that the activation of genes within the microperfuranone biosynthetic gene cluster (mic cluster) can lead to the production of related metabolites, indicating that the breakdown and modification pathways are tied to the synthetic pathway. frontiersin.orgmdpi.com

A key transformation pathway was identified through CRISPRa (CRISPR activation) techniques in A. nidulans. frontiersin.orgmdpi.com Activation of the mic gene cluster resulted in the conversion of this compound into a new, related compound, demonstrating a specific enzymatic breakdown or biotransformation route within the fungus. nih.govacs.org

Identification of Metabolic Products

Research and analysis of cultures from various fungi have led to the identification of several compounds that are structurally related to this compound and are considered its metabolic products.

The metabolic breakdown of this compound is characterized by oxidative processes. ontosight.ai These reactions modify the parent compound's structure, leading to new metabolites. Two primary oxidative transformations have been identified through the isolation of resulting products from fungal cultures:

Dehydrogenation: Genetic activation of the mic cluster in A. nidulans leads to the formation of dehydromicroperfuranone . frontiersin.orgmdpi.com This transformation involves the removal of hydrogen atoms, an oxidative reaction that creates a new double bond in the molecule.

Hydroxylation: The compound 9-hydroxymicroperfuranone has been repeatedly isolated from fungal cultures alongside this compound, such as from Emericella quadrilineata and certain strains of Aspergillus nidulans. nih.govresearchgate.netmdpi.commdpi.com Its structure indicates it is a product of hydroxylation, where a hydroxyl group (-OH) is added to the parent molecule, a common oxidative reaction in metabolic pathways.

Identified Metabolic Products of this compound

| Metabolite | Parent Compound | Type of Transformation | Source Organism (Example) |

|---|---|---|---|

| Dehydromicroperfuranone | This compound | Dehydrogenation (Oxidation) | Aspergillus nidulans frontiersin.orgmdpi.com |

The enzymatic transformation of this compound into its various metabolites is carried out by specific classes of enzymes. The oxidative nature of the breakdown pathways points to the involvement of enzymes known for catalyzing such reactions. ontosight.ai

Cytochrome P450 Enzymes (P450s): This superfamily of enzymes is known to be crucial in the oxidation of this compound, leading to the formation of its metabolites. ontosight.ai P450s are versatile monooxygenases that can catalyze a wide range of oxidative reactions, including the hydroxylation required to produce 9-hydroxymicroperfuranone. mdpi.comnih.govnih.gov While also involved in the biosynthesis of the compound, their role extends to its subsequent metabolic modification. ontosight.ai

Hydroxylases: These enzymes specialize in introducing hydroxyl groups into substrates. The formation of 9-hydroxymicroperfuranone is a direct result of a hydroxylation reaction. nih.govmdpi.com A Cytochrome P450 enzyme is a very common type of hydroxylase involved in secondary metabolism. ontosight.ai

Enzymes Implicated in this compound Metabolism

| Enzyme Class | Proposed Role | Metabolic Reaction | Resulting Product |

|---|---|---|---|

| Cytochrome P450 Enzymes | Oxidation, Hydroxylation | Addition of a hydroxyl group | 9-Hydroxymicroperfuranone |

| Hydroxylases | Hydroxylation | Addition of a hydroxyl group | 9-Hydroxymicroperfuranone |

Chemical Diversity and Analogue Research

Naturally Occurring Derivatives and Analogues

Fungi, particularly from the genus Aspergillus, produce a range of compounds structurally related to (-)-Microperfuranone. These natural analogues often feature hydroxylations or other modifications to the parent structure.

9-Hydroxymicroperfuranone is a frequently co-isolated metabolite found alongside this compound in several fungal species. It has been identified in cultures of Emericella quadrilineata, Aspergillus nidulans, and the marine-derived fungus Aspergillus sp. ZZ1861. rsc.orgpsu.edudigitellinc.commatilda.sciencenih.gov Its structure is characterized by the addition of a hydroxyl group to the benzyl (B1604629) moiety of the microperfuranone core. The consistent co-production suggests a close biosynthetic relationship, likely involving a P450 monooxygenase that hydroxylates the this compound precursor.

Table 1: Natural Occurrence of 9-Hydroxymicroperfuranone

| Fungal Source | Environment | Reference(s) |

| Emericella quadrilineata | Terrestrial | rsc.orgnih.gov |

| Aspergillus nidulans BF0142 | Hot spring-derived soil | psu.edu |

| Aspergillus nidulans SD-531 | Marine-derived | matilda.science |

| Aspergillus sp. ZZ1861 | Marine sediment | digitellinc.combiorxiv.org |

The discovery of Dehydromicroperfuranone was a direct result of advanced genetic engineering techniques. researchgate.net Researchers utilized a CRISPR-mediated transcriptional activation (CRISPRa) system to simultaneously upregulate the expression of two genes, the nonribosomal peptide synthetase-like (NRPS-like) gene micA and a P450 gene micB, within the microperfuranone biosynthetic gene cluster in Aspergillus nidulans. acs.org This multi-gene activation led to the production and identification of Dehydromicroperfuranone, revealing the product of the complete mic cluster. researchgate.netnih.gov This finding highlights how modern genomic tools can unlock cryptic metabolic pathways to discover novel natural products. researchgate.netunimi.it

Recent research into metabolites from a deep-sea-derived strain of Aspergillus niger (3A00562) led to the isolation of 13 new microperfuranone derivatives. nih.gov These compounds were named the Nigenolides. matilda.sciencenih.govnih.gov The series includes five pairs of enantiomers, (±)-nigenolides A-E, and three racemic compounds, nigenolides F-H. nih.gov This discovery significantly expands the known diversity of this class of compounds. Other related furanones isolated from fungi include Helvafuranone, produced by Aspergillus nidulans, which features two 4-hydroxybenzyl groups instead of the phenyl and benzyl groups of microperfuranone. psu.edu Additionally, compounds known as eutypoids, isolated from a marine Penicillium species, represent another class of structurally related aromatic butenolides. rsc.org

Table 2: Recently Discovered Microperfuranone Analogues from Aspergillus niger

| Compound Name | Stereochemistry | Reference(s) |

| (±)-Nigenolide A | Enantiomeric Pair (1a/1b) | nih.gov |

| (±)-Nigenolide B | Enantiomeric Pair (2a/2b) | nih.gov |

| (±)-Nigenolide C | Enantiomeric Pair (3a/3b) | nih.gov |

| (±)-Nigenolide D | Enantiomeric Pair (4a/4b) | nih.gov |

| (±)-Nigenolide E | Enantiomeric Pair (5a/5b) | nih.gov |

| Nigenolide F | Racemate | nih.gov |

| Nigenolide G | Racemate | nih.gov |

| Nigenolide H | Racemate | nih.gov |

Strategies for Derivatization

Beyond the discovery of natural analogues, significant effort is directed toward the laboratory synthesis of novel derivatives. These strategies aim to create new molecules with tailored properties by modifying the this compound scaffold.

Chemoenzymatic synthesis is a powerful strategy that combines the versatility of chemical reactions with the high selectivity of biological catalysts. biorxiv.org This approach can be used to generate novel derivatives of complex natural products that are difficult to access through purely chemical or biological means. umich.edufrontiersin.org General chemoenzymatic strategies applicable to a scaffold like microperfuranone involve using enzymes to perform specific modifications, such as hydroxylations or glycosylations, on a chemically synthesized precursor. umich.eduresearchgate.net Conversely, a natural product produced via fermentation can be isolated and then subjected to chemical reactions to add new functional groups. rsc.org For instance, a lipase (B570770) could be used for regioselective esterification on a hydroxylated microperfuranone analogue. nih.gov While specific examples of applying these methods to this compound are not yet prominent in the literature, the principles are well-established in the synthesis of other complex molecules like polyketides and steroids. digitellinc.combiorxiv.orgfrontiersin.org

Biosynthetic engineering offers a route to new chemical structures by manipulating the genetic blueprint of the producing organism. rsc.org A key technique in this field is mutasynthesis, which is a component of precursor-directed biosynthesis. psu.edursc.org This process typically involves creating a mutant strain of the producing organism where a gene responsible for synthesizing a specific precursor is deleted. psu.edunih.gov The organism can then be fed chemically synthesized analogues of that precursor. frontiersin.org If the biosynthetic enzymes are sufficiently flexible, they can incorporate the unnatural precursor into the final product, resulting in a novel analogue. rsc.org

This strategy has been successfully used to generate analogues of various polyketides and non-ribosomal peptides. nih.gov For example, inactivating the precursor pathways for the avermectin (B7782182) PKS in Streptomyces avermitilis allowed for the successful incorporation of over 80 different precursors. rsc.org Given that this compound is synthesized by an NRPS-like enzyme, micA, this approach holds significant potential. Engineering the substrate specificity of the adenylation (A) domain within the NRPS-like machinery, which is responsible for selecting the amino acid-derived building blocks, could allow for the incorporation of different aromatic precursors, leading to a diverse range of microperfuranone analogues. rsc.orgresearchgate.net

Structure Activity Relationship Sar Investigations

Methodologies for SAR Determination

The determination of SAR for a given compound series involves a systematic approach combining chemical synthesis, biological testing, and computational analysis. cjnmcpu.com For (-)-microperfuranone, this process would typically involve several established methodologies.

Experimental SAR Studies: The primary experimental approach to SAR involves the synthesis of a library of analogs where specific parts of the this compound scaffold are systematically modified. cjnmcpu.com This includes altering substituents, modifying the core ring structure, and changing stereochemical centers. Each synthesized analog is then subjected to a panel of biological assays to measure its activity (e.g., antifungal, antibacterial, or cytotoxic effects). cjnmcpu.com By comparing the activity of these analogs to the parent compound, researchers can deduce the importance of the modified structural features.

Computational SAR Approaches: In conjunction with experimental work, computational methods are often employed to build predictive models. Quantitative Structure-Activity Relationship (QSAR) is a key technique where mathematical relationships are established between the chemical structures of a series of compounds and their biological activities. uni-marburg.de For this compound analogs, 3D-QSAR models could be developed to correlate the three-dimensional properties (like steric and electrostatic fields) of the molecules with their observed biological potency. nih.gov Molecular docking studies can also provide insights by simulating the binding of this compound and its derivatives to potential biological targets, helping to explain observed SAR trends at a molecular level. nih.gov

Influence of Structural Modifications on Biological Interactions

While extensive SAR studies on a wide range of synthetic this compound analogs are not broadly published, insights can be drawn from naturally occurring and semi-synthetic derivatives. The core structure of this compound features a furanone ring, a chiral center, and a side chain, all of which present opportunities for modification.

Key modifications and their likely impact on biological activity include:

Hydroxylation: The natural product 9-hydroxymicroperfuranone, an analog of this compound, has been identified. The introduction of a hydroxyl group can significantly alter a molecule's polarity, solubility, and ability to form hydrogen bonds with a biological target. This modification could either enhance or decrease biological activity depending on the specific interactions within the target's binding site.

Side Chain Alterations: The length and branching of the side chain can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes. Shortening, lengthening, or introducing functional groups (e.g., double bonds, halogens) on the side chain are common strategies in SAR studies to probe the size and nature of the binding pocket of the target protein.

The biological evaluation of such analogs against various fungal and bacterial strains would provide critical data for a comprehensive SAR profile. For example, a study on cinnamic acid ester derivatives demonstrated that both the substitution pattern on the aromatic ring and the nature of the alkyl group in the ester moiety significantly influenced their antifungal activity. plos.org A similar principle would apply to the systematic modification of the this compound structure.

The following table summarizes known derivatives and potential modifications for SAR studies.

| Compound Name | Modification from this compound | Potential Impact on Biological Activity |

| This compound | Parent Compound | Baseline activity |

| 9-Hydroxymicroperfuranone | Introduction of a hydroxyl group at C-9 | Alters polarity and hydrogen bonding potential |

| Dehydromicroperfuranone | Introduction of a double bond | Changes conformation and electronic properties |

| Side-Chain Homologs | Alteration in the length of the alkyl side chain | Modifies lipophilicity and steric interactions |

| Furanone Ring Analogs | Saturation or substitution of the furanone ring | Affects core pharmacophore and reactivity |

Stereochemical Aspects of Biological Relevance

Stereochemistry is a critical determinant of biological activity, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.combeilstein-journals.org Natural products are typically biosynthesized as single enantiomers, and often only one enantiomer exhibits the desired biological effect. nih.gov this compound is a chiral molecule, possessing a stereocenter at the C-5 position.

The biological relevance of its stereochemistry is significant for several reasons:

Enantiomer-Specific Interactions: The three-dimensional arrangement of atoms in this compound is crucial for its interaction with its biological target. Its enantiomer, (+)-microperfuranone, would have a mirror-image arrangement of substituents around the chiral center. This difference in spatial orientation can lead to a dramatic difference in binding affinity for a specific receptor or enzyme active site, much like a right hand will not fit into a left-handed glove. mdpi.com It is common for one enantiomer to be highly active while the other is significantly less active or even inactive. nih.gov

Stereoselective Uptake and Metabolism: The transport of the molecule into a cell and its subsequent metabolism can also be stereoselective processes. Enzymes responsible for metabolism may preferentially act on one stereoisomer over the other.

A full understanding of the stereochemical requirements for the activity of microperfuranone would necessitate the stereoselective synthesis of both (-)- and (+)-microperfuranone and any other diastereomers if additional chiral centers were introduced. nih.govmdpi.com The separate biological evaluation of these pure stereoisomers would then definitively establish the optimal stereochemistry for biological activity. For example, in a study of notoincisol A isomers, only the naturally occurring stereoisomer was found to be active on its target receptor, a finding that was rationalized through molecular docking studies. nih.gov This underscores the principle that a specific three-dimensional structure is often a prerequisite for potent biological function.

Advanced Methodologies in Biosynthesis and Production Research

Genome Mining for Novel Biosynthetic Gene Clusters

The advent of whole-genome sequencing has revealed that fungi possess a vast number of secondary metabolite biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, often referred to as "silent" or "cryptic" BGCs. nih.govnih.gov Genome mining is a powerful strategy that uses bioinformatic analysis of genomic data to identify putative BGCs and link them to specific natural products. nih.gov

In the case of (-)-Microperfuranone, its biosynthetic origin was successfully identified in the model filamentous fungus Aspergillus nidulans through a genome mining approach. nih.govnih.gov The A. nidulans genome contains a significant number of genes predicted to be involved in secondary metabolism, including 14 nonribosomal peptide synthetase (NRPS)-like genes. nih.gov By systematically targeting these NRPS-like genes, researchers discovered that a single gene, designated micA (AN3396), is solely responsible for the biosynthesis of this compound. nih.govnih.gov This discovery was a direct result of a strategy that bypasses the need to find specific culture conditions to activate the native gene expression, instead directly activating the genes to observe the resulting metabolic products. nih.gov This targeted approach demonstrates the efficacy of genome mining in uncovering the genetic basis for the production of specific fungal metabolites. nih.gov

Synthetic Biology and Genetic Engineering Approaches

Synthetic biology and genetic engineering offer a suite of powerful techniques to activate silent BGCs and enhance the production of desired compounds. These approaches involve the rational design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. mdpi.com For this compound, these strategies have been pivotal in both identifying its biosynthetic gene and in boosting its production levels.

Promoter Replacement Strategies for Gene Activation

Many BGCs, including the one for this compound, are silent or expressed at very low levels under typical laboratory settings, making it difficult to isolate and identify their products. nih.gov A highly effective strategy to overcome this transcriptional silence is promoter replacement. liverpool.ac.uk This technique involves replacing the native promoter of a target gene or gene cluster with a well-characterized inducible or strong constitutive promoter.

In the investigation of A. nidulans, researchers replaced the native promoters of thirteen NRPS-like genes with the inducible alcohol dehydrogenase (alcA) promoter. nih.govnih.gov This promoter can be strongly induced, allowing for high levels of gene expression. nih.gov Through this systematic promoter replacement, the induction of a single NRPS-like gene, micA (AN3396), led to a significant and detectable production of this compound. nih.govnih.govnih.gov This result not only identified micA as the key biosynthetic gene but also confirmed that no other genes within a cluster were necessary for its synthesis, as is common for many other fungal secondary metabolites. nih.gov This approach effectively activates the expression of otherwise silent genes, enabling the discovery of their metabolic products. rsc.org

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the expression of a gene or a set of genes in a host organism that does not naturally have them, is a cornerstone technique for characterizing biosynthetic pathways and producing natural products. nih.gov It serves two primary purposes: to verify the function of a specific gene or BGC by observing the production of the expected metabolite in a "clean" host background, and to develop robust production platforms for compounds of interest. nih.govnih.gov

To confirm that the micA gene alone is sufficient for the biosynthesis of this compound, it was expressed in a heterologous host. Aspergillus niger was selected for this purpose because its own secondary metabolome is well-characterized, and it is not known to produce this compound or similar compounds, thus providing an unambiguous background for analysis. nih.gov

The coding sequence of the micA gene was fused to the promoter of the amyB gene from Aspergillus oryzae, which is inducible by maltose (B56501). nih.gov This construct was transformed into A. niger. When the transformed A. niger strain was cultured in a medium containing maltose, it successfully produced this compound. nih.govnih.govnih.gov This experiment provided definitive proof that the NRPS-like enzyme encoded by micA is the sole protein required to synthesize this compound. nih.gov The choice of A. niger highlights the utility of using well-studied fungal hosts for validating the function of biosynthetic genes discovered through genome mining. nih.gov

Saccharomyces cerevisiae, or baker's yeast, is a widely used and powerful heterologous host for the production of natural products due to its well-understood genetics, rapid growth, and robustness in industrial fermentations. escholarship.org A vast array of genetic tools has been developed for S. cerevisiae, simplifying the process of metabolic engineering. escholarship.org

In the research that identified the micA gene, S. cerevisiae played a crucial role not as a production host, but as a tool for genetic engineering. nih.gov A technique known as yeast gap repair, which leverages the highly efficient homologous recombination machinery in yeast, was used to assemble the expression plasmid. nih.gov Specifically, the micA coding region and the amyB promoter were fused and inserted into a plasmid vector within yeast cells. nih.gov The resulting plasmid was then isolated from the yeast, amplified, and subsequently transformed into A. niger for the actual production of this compound. nih.gov While S. cerevisiae has been successfully engineered to produce other complex fungal metabolites, its use as a direct production platform for this compound has not been reported.

Recent innovations have led to the development of next-generation AMA1-based plasmids that provide more homogeneous and robust gene expression. dtu.dk This was achieved by fusing degradation tags to the auxotrophic marker gene on the plasmid, which imposes a more stringent selection pressure and ensures plasmid retention and expression throughout the fungal culture. dtu.dk When the micA gene was expressed using these optimized plasmids, a remarkable increase in this compound production was observed. dtu.dk

The table below summarizes the findings from a study utilizing these next-generation plasmids.

| Plasmid Marker Type | Fold Increase in this compound Production (vs. untagged) |

| Untagged pyrG | 1x (baseline) |

| ubi-M-pyrG | 5x |

| ubi-Y-pyrG | 20x |

| This interactive table shows the significant enhancement in this compound yield achieved with degron-tagged AMA1 plasmids. dtu.dk |

These results highlight how optimizing the plasmid-based expression system can dramatically increase the yields of heterologously produced secondary metabolites, with one engineered plasmid version supporting a 20-fold increase in this compound production compared to the standard plasmid. dtu.dk This advancement is particularly beneficial for high-throughput screening and scalable production efforts. dtu.dk

CRISPR/Cas-Based Gene Activation (CRISPRa) for Enhanced Production

Advanced methodologies in biosynthesis are increasingly leveraging the power of genomic tools to augment the production of valuable secondary metabolites. One such cutting-edge technique is the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein (Cas)-based gene activation, commonly known as CRISPRa. This system has been successfully adapted for use in filamentous fungi to unlock their biosynthetic potential, which often remains dormant under standard laboratory conditions. biorxiv.orgresearchgate.netbiorxiv.org

The CRISPRa system functions by utilizing a nuclease-deactivated Cas protein (dCas), which can no longer cleave DNA but retains its ability to be guided to a specific genomic location by a guide RNA (gRNA). mdpi.com This dCas protein is fused to a potent transcriptional activation domain, such as the tripartite activator VP64-p65-Rta (VPR). researchgate.net When the dCas-VPR complex is recruited to the promoter region of a target gene or biosynthetic gene cluster (BGC), it activates transcription, leading to the enhanced production of the corresponding metabolite. biorxiv.orgmdpi.com

In the context of this compound, researchers have successfully established and utilized CRISPRa systems, including those based on dLbCas12a-VPR and dSpCas9-VPR, in the fungal host Aspergillus nidulans to stimulate the expression of silent or lowly-expressed genes responsible for its synthesis. researchgate.netbiorxiv.org This approach has proven effective for both increasing the yield of known compounds and discovering novel molecules. researchgate.netmdpi.com

Targeted Activation of micA Gene

The biosynthesis of this compound in Aspergillus nidulans is governed by a nonribosomal peptide synthetase-like (NRPS-like) gene, designated micA (also identified as AN3396.4). nih.govnih.gov Initial studies demonstrated that replacing the native promoter of this single gene with an inducible promoter was sufficient to trigger the production of microperfuranone. nih.govnih.govresearchgate.net This finding confirmed that micA is the essential and sole gene required for the compound's synthesis. nih.govresearchgate.net

Building on this knowledge, CRISPRa has been employed to specifically target and upregulate the native micA gene. biorxiv.orgresearchgate.netbiorxiv.org By designing CRISPR guide RNAs (crRNAs) that direct the dLbCas12a-VPR activator complex to the promoter region of the micA gene, researchers achieved a significant increase in the production of this compound. biorxiv.org This targeted activation was successful for the micA gene in both its native chromosomal location and when placed on an episomal plasmid. researchgate.netbiorxiv.org The results underscore the precision and efficacy of CRISPRa in manipulating the expression of specific biosynthetic genes to enhance metabolite yields. mdpi.com

| Component | Description | Organism | Reference |

|---|---|---|---|

| dCas Effector | dLbCas12a (nuclease-deactivated Cas12a) | Aspergillus nidulans | researchgate.netbiorxiv.org |

| Activation Domain | VPR (VP64-p65-Rta tripartite activator) | Aspergillus nidulans | researchgate.net |

| Target Gene | micA (AN3396.4), a nonribosomal peptide synthetase-like (NRPS-like) gene | Aspergillus nidulans | biorxiv.orgnih.gov |

| Guide Molecule | CRISPR RNA (crRNA) array targeting the micA promoter region | Aspergillus nidulans | biorxiv.org |

Multi-gene CRISPRa for Metabolite Discovery

Beyond enhancing the production of a single, known compound, CRISPRa is a powerful tool for discovering novel natural products by activating entire biosynthetic gene clusters (BGCs). biorxiv.orgresearchgate.netmdpi.com Many BGCs in fungi are "silent" or expressed at very low levels in the laboratory, hiding a vast, unexplored chemical diversity. biorxiv.org

In the investigation of this compound, the application of a multi-gene CRISPRa strategy targeting the mic gene cluster yielded a significant discovery. researchgate.netbiorxiv.orgmdpi.com By simultaneously activating the micA gene and adjacent genes within its cluster, researchers were able to produce not only increased quantities of this compound but also a previously uncharacterized metabolite. researchgate.net This new compound was identified as dehydromicroperfuranone. researchgate.netbiorxiv.orgmdpi.com This finding demonstrates that activating a single gene in a cluster may not be sufficient to produce the final or full suite of products from a given biosynthetic pathway. The successful identification of dehydromicroperfuranone highlights the utility of multi-gene CRISPRa as an effective method for unlocking cryptic BGCs and accelerating the discovery of novel fungal secondary metabolites. mdpi.com

| Metabolite | Activation Strategy | Significance | Reference |

|---|---|---|---|

| This compound | Targeted CRISPRa of micA gene | Enhanced production of the known compound | researchgate.netbiorxiv.org |

| Dehydromicroperfuranone | Multi-gene CRISPRa of the mic cluster | Discovery of a novel metabolite | researchgate.netbiorxiv.orgmdpi.com |

Fermentation Optimization and Culture Condition Manipulation for Enhanced Yields

The production of secondary metabolites in filamentous fungi is highly sensitive to cultivation parameters. nih.gov Consequently, optimizing fermentation and culture conditions is a critical strategy for enhancing the yield of this compound. Genetic manipulation and culture condition control are often used in tandem to maximize production.

One effective method for controlling the biosynthesis of this compound involves replacing the native promoter of the micA gene with a well-characterized inducible promoter. nih.govnih.govresearchgate.net This strategy allows for gene expression to be switched on by the presence of a specific chemical inducer in the culture medium. For instance, the inducible alcohol dehydrogenase promoter (alcA) from A. nidulans has been used to drive micA expression, leading to enhanced production of the compound upon induction. nih.govnih.govresearchgate.net Similarly, when micA was expressed heterologously in Aspergillus niger, an amylase promoter was used, which could be induced by adding maltose to the growth medium. nih.gov

| Method | Condition/Inducer | Host Organism | Effect | Reference |

|---|---|---|---|---|

| Promoter Replacement | Inducible alcA promoter | Aspergillus nidulans | Enhanced production of microperfuranone | nih.govnih.govresearchgate.net |

| Heterologous Expression | Amylase promoter induced by maltose | Aspergillus niger | Production of microperfuranone confirmed | nih.gov |

| CRISPRa System | Incubation at 37°C | Aspergillus nidulans | Optimal activity for CRISPR/dLbCas12a-VPR | biorxiv.orgbiorxiv.org |

| CRISPRa System (Variant) | Incubation at 25°C | Aspergillus nidulans | dLbCas12aD156R-VPR variant shows activity, leading to ~4.5-fold increase in production | biorxiv.orgbiorxiv.org |

Future Perspectives in Microperfuranone Research

Unlocking Further Cryptic Biosynthetic Potential

Fungal genomes contain a vast number of biosynthetic gene clusters (BGCs), many of which are not expressed under standard laboratory conditions and are thus considered "cryptic" or "silent". biorxiv.orgnih.gov These silent clusters represent a significant, untapped source of novel bioactive molecules. nih.gov The biosynthetic gene cluster responsible for (-)-Microperfuranone production, the mic cluster, was itself revealed through genome mining efforts that sought to link orphan gene clusters to known metabolites. nih.govresearchgate.net

Initial studies successfully induced the production of this compound by replacing the native promoter of a single Nonribosomal Peptide Synthetase-like (NRPS-like) gene, micA (AN3396), with an inducible promoter. nih.govnih.gov However, this only unlocked part of the cluster's potential.

A significant breakthrough in exploring the cryptic capacity of the mic cluster came from the application of CRISPR-mediated transcriptional activation (CRISPRa). mdpi.comnih.gov By designing a system to simultaneously activate multiple genes within the cluster—specifically micA and the adjacent genes micB (a putative cytochrome P450) and micC (a hypothetical protein)—researchers uncovered a new metabolite. biorxiv.orgresearchgate.netnih.gov Analysis of the culture extracts revealed the production of dehydromicroperfuranone , the previously unknown final product of the fully activated mic cluster. nih.govfrontiersin.orgresearchgate.net This success demonstrates that multigene activation strategies like CRISPRa are powerful tools for unlocking the complete chemical repertoire of a BGC and discovering novel derivatives that would otherwise remain hidden. researchgate.netmdpi.com

Table 1: Genes of the mic Biosynthetic Gene Cluster

| Gene Identifier | Proposed Function | Role in Biosynthesis |

|---|---|---|

| micA (AN3396) | NRPS-like enzyme | Core synthase responsible for dimerizing two phenylpyruvic acid units to form the furanone backbone. nih.govbiorxiv.org |

| micB (AN3394) | Cytochrome P450 | Putative tailoring enzyme; co-activation with micA and micC leads to dehydromicroperfuranone. biorxiv.orgnih.gov |

| micC (AN3395) | Conserved hypothetical protein | Function not yet fully elucidated, but involved in the production of dehydromicroperfuranone. biorxiv.orgnih.gov |

Comprehensive Elucidation of Enzyme Mechanisms

The biosynthesis of this compound is catalyzed by a remarkable NRPS-like enzyme, MicA. nih.gov Unlike canonical NRPSs that create peptide bonds, NRPS-like enzymes often lack a condensation (C) domain and are involved in the production of diverse chemical structures. nih.gov The MicA enzyme features an adenylation (A) domain, a thiolation (T) domain, and a terminal thioesterase (TE) domain. nih.gov

The proposed mechanism involves the following key steps:

The Adenylation (A) domain activates a molecule of phenylpyruvic acid. nih.gov

The activated precursor is then loaded onto the Thiolation (T) domain , also known as a peptidyl carrier protein (PCP). nih.govnih.gov

This process is repeated with a second molecule of phenylpyruvic acid.

The Thioesterase (TE) domain plays a crucial catalytic role, mediating a carbon-carbon bond formation between the two precursor units and facilitating the cyclization that forms the characteristic furanone ring before releasing the final product. nih.govrsc.org

While the function of MicA in forming the core structure is established, the precise roles of the other enzymes in the mic cluster, such as the cytochrome P450 (MicB), are still under investigation. biorxiv.orgnih.gov The discovery that co-expression of these genes yields dehydromicroperfuranone suggests MicB is a tailoring enzyme that modifies the microperfuranone scaffold. nih.govresearchgate.net Fully characterizing the catalytic mechanisms of these tailoring enzymes is a key future goal, which will provide deeper insights into how structural diversity is generated from a common precursor.

Advanced Synthetic Biology for Scalable Production

Efficiently producing this compound and its derivatives is crucial for further study and potential applications. Synthetic biology offers a powerful toolkit for achieving scalable production. phdcourses.dksagentia.comfrontiersin.org

A foundational strategy has been heterologous expression , where the biosynthetic gene(s) are transferred to a well-characterized host organism. mdpi.com Researchers successfully demonstrated that expressing micA alone in the filamentous fungus Aspergillus niger, a host known not to produce this compound, was sufficient to yield this compound. nih.gov This confirmed that micA is the sole gene required for synthesizing the basic furanone structure. nih.gov

To improve yields, more advanced tools are being employed. AMA1-based episomal plasmids are particularly effective for heterologous expression in fungi because they exist in multiple copies within the cell, leading to higher gene expression and product titers compared to stable chromosomal integration. biorxiv.orgbiorxiv.org Recent research has focused on optimizing these plasmids. For instance, using degron-tagged auxotrophic markers, such as ubi-Y-pyrG, on AMA1 plasmids has been shown to significantly enhance the production of this compound compared to standard plasmids when used for CRISPRa-mediated activation or for expressing the micA gene directly. biorxiv.orgresearchgate.net These advanced plasmid systems represent a promising path toward developing robust and scalable cell factories for this compound production. phdcourses.dkchanzuckerberg.com

Exploration of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry to create complex molecules. nih.govasm.orgnih.gov This approach is particularly valuable for producing natural products and their analogs that are difficult to access through purely chemical or biological methods. nih.govpku.edu.cn

For compounds like this compound, which are derived from NRPS-like machinery, the thioesterase (TE) domain is a prime candidate for chemoenzymatic applications. beilstein-journals.orgbeilstein-journals.org TE domains are responsible for the final macrocyclization and release of the mature product from the enzymatic assembly line. rsc.orgbeilstein-journals.org Research has shown that isolated TE domains can accept linear precursors synthesized chemically (e.g., via solid-phase peptide synthesis) and catalyze their cyclization in vitro. asm.orgbeilstein-journals.org

This strategy offers several advantages:

It allows for the creation of novel, non-natural analogs by feeding the enzyme chemically modified linear precursors.

It can bypass inefficient upstream biological steps by providing the key precursor directly.

It facilitates the production of compounds whose full biosynthetic pathways are not yet known or are difficult to reconstitute.

While a specific chemoenzymatic route for this compound has not yet been published, the known mechanism of its biosynthesis makes it an ideal target for such an approach. The chemical synthesis of a linear diphenyl furanone precursor, followed by TE-catalyzed cyclization, represents a viable and exciting future strategy for producing this compound and a diverse library of engineered analogs. rsc.orgnih.gov

Deeper Understanding of Structure-Function Relationships

Understanding how the chemical structure of a molecule relates to its biological activity is a fundamental goal in natural product research. mdpi.comnih.govescholarship.org For this compound, this involves synthesizing or isolating various derivatives and comparing their effects in biological assays. nih.gov

Initial studies have begun to sketch out these relationships. This compound itself has been reported to have weak antibacterial activity against E. coli. nih.govfrontiersin.org The discovery and isolation of natural and engineered analogs have provided more data points for comparison. For example, 9-hydroxymicroperfuranone , a naturally occurring hydroxylated version, also shows weak inhibitory activity against E. coli. nih.govresearchgate.net In contrast, another related furanone, helvafuranone , showed no antimicrobial or cytotoxic activity in the assays performed. researchgate.net The engineered product, dehydromicroperfuranone , has also been isolated, but its biological activity profile is still being explored. researchgate.netnih.gov

By systematically comparing the activity of these and future analogs, researchers can determine the functional importance of specific chemical moieties, such as hydroxyl groups or double bonds. This knowledge is critical for guiding the rational design of new derivatives with potentially improved potency or novel biological activities. nih.gov

Table 2: Biological Activity of this compound and Derivatives

| Compound | Structure Note | Reported Biological Activity | Source(s) |

|---|---|---|---|

| This compound | Core furanone structure | Weak antibacterial activity against E. coli (MIC: 25 μg/mL). nih.govfrontiersin.org | nih.govfrontiersin.org |

| 9-hydroxymicroperfuranone | Hydroxylated derivative | Weak antibacterial activity against E. coli (MIC: 50 μg/mL). nih.gov | nih.govresearchgate.net |

| Dehydromicroperfuranone | Dehydrogenated derivative | Identified product of the full mic gene cluster; full bioactivity profile under investigation. researchgate.netnih.gov | researchgate.netnih.gov |

| Helvafuranone | Related furanone derivative | No antimicrobial, cytotoxic, or lipid metabolism effects observed in tested assays. researchgate.net | researchgate.net |

Q & A

Q. What is the biosynthetic pathway of (-)-microperfuranone, and what experimental approaches validate its key enzymatic steps?

this compound biosynthesis involves a nonribosomal peptide synthetase-like (NRPS-like) gene, micA, which activates phenylpyruvate precursors. Key steps include aldol condensation between two phenylpyruvate units, sulfur-assisted furan ring formation, and TE domain-mediated release . Heterologous expression of micA in Aspergillus niger confirmed its sufficiency for production, validated by LC-DAD-MS and NMR analysis . Methodologically, promoter exchange experiments (e.g., alcohol-inducible promoters) and comparative metabolite profiling in wild-type vs. micA-overexpression strains are critical .

Q. How is this compound quantified in fungal cultures, and what analytical standards are required?

Quantification relies on LC-DAD-MS with a calibration curve generated from purified this compound. A representative calibration curve (linear regression fit to zero) uses technical triplicates of weighed standards (e.g., ~14 mg purified compound in methanol) and peak area integration at λ=254 nm . Analytical reproducibility is ensured by normalizing against negative controls and using three biological replicates .

Q. What genetic tools are used to activate this compound biosynthesis in cryptic fungal gene clusters?

CRISPRa (CRISPR activation) with dLbCas12a-VPR systems is employed to upregulate micA. crRNA arrays targeting promoter-proximal regions of micA (e.g., MU and MD binding sites) enhance transcription, validated by comparative metabolite yields in A. nidulans . Temperature optimization (37°C for dLbCas12a-VPR vs. 25°C for the D156R variant) is critical for system efficiency .

Advanced Research Questions

Q. How do contradictory data on metabolite profiles (e.g., unidentified peaks) impact the interpretation of this compound biosynthesis?

Side products (e.g., m/z 251 or 283 ions) observed in LC-DAD-MS chromatograms may arise from tautomerization, cis-trans isomerization, or incomplete TE domain activity . Methodological resolution involves:

- Acidified ethyl acetate/methanol extraction to isolate stable forms .

- Comparative heterologous expression (e.g., micA alone vs. micA+micB) to identify biosynthetic bottlenecks .

- Multi-omics integration (e.g., transcriptomics with LC-MS) to rule out co-regulated genes .

Q. What experimental strategies address low yields of this compound in CRISPRa-activated strains?

- Temperature modulation : The dLbCas12aD156R-VPR variant improves CRISPRa efficiency at 25°C, achieving ~4.5-fold higher titers than wild-type systems .

- Multi-crRNA targeting : Synergistic crRNA arrays (e.g., MU + MD) amplify micA activation, validated by additive production increases in combinatorial CRISPRa .

- Extraction optimization : Solid-phase resin extraction reduces matrix interference, enhancing detection of minor metabolites (e.g., dehydromicroperfuranone) .

Q. How does this compound biosynthesis compare structurally and mechanistically to related fungal metabolites like ralfuranone or aspulvinones?

this compound shares a furanone core with ralfuranone, both synthesized via NRPS-like pathways. However, aspulvinones require additional NRPS-like genes (e.g., apvA) for core assembly . Key distinctions include:

- Precursor specificity: this compound uses phenylpyruvate, while ralfuranone incorporates alternative α-keto acids .

- Structural validation: Comparative NMR (e.g., C in CDCl-d) and HRMS datasets differentiate ring substitution patterns .

Q. What methodological pitfalls arise in interpreting H and C NMR data for this compound?

- Solvent-dependent tautomerization : Methanol-d reconstitution may yield mixed tautomeric forms, complicating peak assignment. Chloroform-d stabilizes the dominant form for unambiguous analysis .

- Decoupling challenges : Overlapping signals in crowded spectral regions (e.g., furan protons) require 2D NMR (COSY, HSQC) for resolution .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in gene essentiality (e.g., micC vs. micA) for this compound production?

Q. Why do extraction methods influence detection of this compound derivatives (e.g., dehydromicroperfuranone)?

Acidified ethyl acetate favors polar derivatives, while resin-based extraction enriches non-polar forms. Method selection must align with target metabolite stability, as evidenced by LC-MS/MS profiling under varied pH and solvent conditions .

Methodological Tables

| Key Analytical Parameters for this compound |

|---|

| LC-DAD-MS Conditions |

| NMR Solvent |

| CRISPRa Efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.